molecular formula C10H13N3O2S2 B3009125 N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396558-75-0

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B3009125
CAS No.: 1396558-75-0
M. Wt: 271.35
InChI Key: BQQYSRDYPSAZOP-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound that features both thiazole and thiazepane rings

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with a suitable acylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to the presence of both thiazole and thiazepane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-6-4-11-10(17-6)13-9(15)7-5-16-3-2-8(14)12-7/h4,7H,2-3,5H2,1H3,(H,12,14)(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQYSRDYPSAZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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